molecular formula C17H18O3 B14411446 4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one CAS No. 87315-06-8

4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one

Cat. No.: B14411446
CAS No.: 87315-06-8
M. Wt: 270.32 g/mol
InChI Key: JHFVOPRTYLFUOK-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a pyranone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of methanol as a solvent and various catalysts to facilitate the reaction. The process may include steps such as methylation, cyclization, and condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another flavonoid with similar structural features.

    Flavonoids: A broad class of compounds with similar phenyl-substituted benzopyran frameworks.

Uniqueness

4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This unique structure contributes to its distinct chemical properties and biological activities.

Properties

CAS No.

87315-06-8

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

4-methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one

InChI

InChI=1S/C17H18O3/c1-5-17(2,3)15-14(19-4)11-13(20-16(15)18)12-9-7-6-8-10-12/h5-11H,1H2,2-4H3

InChI Key

JHFVOPRTYLFUOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=C(C=C(OC1=O)C2=CC=CC=C2)OC

Origin of Product

United States

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